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Evobrutinib CSF Penetration & Clinical Data

Evobrutinib is an oral, CNS-penetrant Bruton's tyrosine kinase (BTK) inhibitor. The data below summarizes

its key pharmacokinetic and efficacy metrics based on clinical trials.

Table 1: Evobrutinib CSF Penetration and Long-Term Efficacy Data (Phase II Trial) [1]

Metric
Data at Week 48
(Double-Blind Period)

Data up to Week 192 (Open-Label Extension)

Dosing 75 mg twice daily Switched to/maintained at 75 mg twice daily

Annualized Relapse Rate
(ARR)

0.11 (95% CI: 0.04-
0.25)

0.11 (95% CI: 0.05-0.22)

CSF Penetration Not measured in the
double-blind period

Detected in the CSF of all sub-study patients;
concentrations were similar to those in plasma

Gadolinium-enhancing
T1 Lesions

Numbers remained low Numbers remained low
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Metric
Data at Week 48
(Double-Blind Period)

Data up to Week 192 (Open-Label Extension)

Serum Neurofilament
Light Chain (sNfL)

- Fell to levels comparable to a non-MS

population (as measured by Z-scores)

Expanded Disability
Status Scale (EDSS)

- Remained stable

Safety - No new safety signals were identified over the

long-term treatment

Comparison with Other BTK Inhibitors in MS

BTK inhibitors represent a promising new class of therapies for MS, with differing abilities to cross the

blood-brain barrier (BBB). The table below compares Evobrutinib with other major BTK inhibitors under

investigation.

Table 2: Comparison of BTK Inhibitors in Multiple Sclerosis [2] [3]

BTK
Inhibitor

Key Efficacy
Findings on MRI
Lesions

Impact on
Annualized
Relapse Rate
(ARR)

Blood-Brain Barrier
(BBB) Penetration

Notable Safety
Findings

Evobrutinib Reduces Gd-
enhancing lesions;

comparable to
teriflunomide [2].

No significant
reduction in

Phase III trials
[3].

Yes, detected in
CSF at

concentrations
similar to plasma [1].

Elevated ALT (>3x
ULN) in 11.14% of

patients [2].

Tolebrutinib Reduces
new/enlarged T2

lesions in a dose-
dependent manner

[2].

No significant
reduction in

Phase III trials
[3].

Readily crosses the
BBB at biologically

relevant
concentrations [3].

Lower hepatotoxicity
(ALT >3x ULN in

3.67%); minor
bleeding events [2]

[3].
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BTK
Inhibitor

Key Efficacy
Findings on MRI
Lesions

Impact on
Annualized
Relapse Rate
(ARR)

Blood-Brain Barrier
(BBB) Penetration

Notable Safety
Findings

Fenebrutinib - - Conflicting evidence

regarding BBB
penetration [3].

-

Experimental Protocols for Assessing CNS Penetration

The data presented in the tables above are derived from specific, robust clinical and sub-study protocols.

Below are the key methodologies used to generate this evidence.

1. Protocol for Measuring Evobrutinib CSF Concentration [1]

Objective: To determine the concentration of Evobrutinib in the cerebrospinal fluid and confirm its

CNS penetration.
Study Design: A sub-study within the Phase II Open-Label Extension (OLE).

Methodology:
Patients: A subset of patients from the OLE who had been receiving Evobrutinib 75 mg twice-

daily.
Sample Collection: Paired samples of CSF and plasma were collected from the patients.

Quantitative Analysis: Drug concentrations in both CSF and plasma were measured using a
validated bioanalytical method (e.g., liquid chromatography-tandem mass spectrometry).

Data Analysis: CSF concentrations were compared directly to plasma concentrations to
determine the penetration ratio.

2. Protocol for Evaluating Efficacy via MRI Lesions [1] [2]

Objective: To assess the impact of treatment on focal inflammatory disease activity in the brain.

Endpoint: The number of gadolinium-enhancing (Gd+) T1 lesions on magnetic resonance imaging
(MRI) scans. These lesions indicate active inflammation and breakdown of the blood-brain barrier.

Methodology:
MRI Scans: Patients underwent regular, standardized brain MRI scans throughout the trial

(e.g., weekly, every 4 weeks, 12 weeks, or 24 weeks, depending on the trial phase).
Gadolinium Administration: A gadolinium-based contrast agent was injected intravenously

prior to the scan. It highlights areas of active inflammation.
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Image Analysis: The scans were reviewed by blinded radiologists or a central imaging facility,

who counted the number of Gd+ T1 lesions.
Statistical Analysis: The mean number of lesions or the relative change in lesion count

between treatment groups and placebo/comparator groups was calculated.

BTK Inhibitor Mechanism of Action in CNS

BTK inhibitors modulate immune cell signaling both peripherally and within the central nervous system. The

diagram below illustrates the key pathways and cellular targets.

Peripheral Action

Central Action (CNS-Penetrant BTK Inhibitors)

B_Cell

BTK Activation

BCR Engagement

Microglia

BTK Activation

FcR/TLR Engagement

Peripheral Compartment (Outside CNS)Central Nervous System (CNS) Compartment

Altered B-cell activation
& Reduced pro-inflammatory

cytokine production

Inhibition of M1 polarization
& Promotion of M2 phenotype
Reduced neuroinflammation
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This diagram shows the dual mechanisms of CNS-penetrant BTK inhibitors. In the peripheral

compartment, they inhibit BTK in B cells, reducing activation and pro-inflammatory signaling [3] [4]. Once

across the BBB, in the CNS compartment, they target BTK in resident microglia, modulating

neuroinflammation by shifting them from a pro-inflammatory (M1) to a reparative (M2) state [4] [5].

Research Implications & Key Differentiators

BBB Penetration is a Critical Differentiator: The ability to cross the BBB appears to be a key

variable among BTK inhibitors. Tolebrutinib is noted for readily crossing the BBB, while evidence for
Fenebrutinib is conflicting [3]. Evobrutinib's presence in the CSF is a direct confirmation of its CNS

penetration [1].
Targeting Compartmentalized Inflammation: The primary therapeutic value of CNS-penetrant BTK

inhibitors may lie in their potential to address compartmentalized inflammation within the CNS,
which is believed to be a key driver of progressive MS, a major unmet clinical need [4].

Efficacy vs. Safety Profile: While Evobrutinib shows clear efficacy on MRI lesion reduction, its
higher incidence of liver enzyme elevation (hepatotoxicity) is a notable consideration for its risk-

benefit profile [2]. Tolebrutinib, while potentially less hepatotoxic, has shown dose-dependent efficacy
and a different safety profile [2] [3].
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To cite this document: Smolecule. [Evobrutinib CSF penetration vs other CNS therapies]. Smolecule,

[2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b527651#evobrutinib-csf-

penetration-vs-other-cns-therapies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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